molecular formula C18H19F2N7O B6537396 N-(3,4-difluorophenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1060175-18-9

N-(3,4-difluorophenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No. B6537396
CAS RN: 1060175-18-9
M. Wt: 387.4 g/mol
InChI Key: RWYDJGSRLTXURS-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

Typically, compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus are synthesized using a variety of synthetic routes . One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .

Future Directions

Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Additionally, attempts could be made to design next-generation fused ring energetic materials for different applications .

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N7O/c1-2-15-22-23-16-5-6-17(24-27(15)16)25-7-9-26(10-8-25)18(28)21-12-3-4-13(19)14(20)11-12/h3-6,11H,2,7-10H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDJGSRLTXURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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